Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
Description
Lanthanum,tris[(1,2,3,4,5-η)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is an organolanthanum complex featuring three η⁵-coordinated cyclopentadienyl (Cp) ligands substituted with isopropyl (1-methylethyl) groups at the 1-position. This complex belongs to the metallocene family, where lanthanum (La) in the +3 oxidation state is sandwiched between bulky organic ligands. The isopropyl substituents introduce steric hindrance, which can influence the compound’s solubility, thermal stability, and reactivity. Such complexes are typically synthesized via salt metathesis reactions between LaCl₃ and the corresponding cyclopentadienyl alkali metal salts.
Properties
Molecular Formula |
C24H33La |
|---|---|
Molecular Weight |
460.4 g/mol |
InChI |
InChI=1S/3C8H11.La/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3; |
InChI Key |
PGPDZDIKLWZUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.[La] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
Common Synthetic Routes
Direct Salt Metathesis Route
- Starting Materials: Lanthanum(III) chloride or lanthanum(III) tris(trimethylsilyl)amide, and isopropylcyclopentadiene.
- Solvent: Hydrocarbon solvents such as toluene or hexane under inert atmosphere.
-
The lanthanum(III) salt is suspended or dissolved in the dry solvent under nitrogen or argon atmosphere.
The isopropylcyclopentadienyl ligand precursor is deprotonated using a strong base (e.g., n-butyllithium) to form the lithium cyclopentadienide.
The lithium cyclopentadienide solution is slowly added to the lanthanum precursor solution at low temperature (typically -78°C to 0°C) to avoid side reactions.
The mixture is stirred for several hours to ensure complete ligand exchange, forming the tris(cyclopentadienyl)lanthanum complex.
The product is isolated by filtration, solvent removal under vacuum, and recrystallization under inert atmosphere.
Transmetallation from a Preformed Cyclopentadienyl Complex
- Starting Materials: Preformed tris(cyclopentadienyl)alkaline earth or alkali metal complex (e.g., tris(cyclopentadienyl)lithium) and lanthanum(III) halide.
- Solvent: Ether or hydrocarbon solvents.
-
The tris(cyclopentadienyl)alkali metal complex is prepared separately by deprotonation of isopropylcyclopentadiene.
This complex is then reacted with lanthanum(III) chloride in a stoichiometric ratio under inert atmosphere.
The reaction proceeds via transmetallation, displacing the alkali metal and forming the lanthanum tris(cyclopentadienyl) complex.
Purification is achieved by solvent removal and recrystallization.
Specific Example Protocol (Adapted from Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Lanthanum(III) chloride (LaCl3), anhydrous, 1 equiv | Used as lanthanum source |
| 2 | Isopropylcyclopentadiene (C8H12), 3 equiv | Ligand precursor |
| 3 | n-Butyllithium (n-BuLi), 3 equiv, in hexane | Deprotonates ligand to form lithium cyclopentadienide |
| 4 | Solvent: Dry toluene or hexane | Inert, non-coordinating solvent |
| 5 | Temperature: -78°C to room temperature | Low temperature addition to control reactivity |
| 6 | Atmosphere: Argon or nitrogen | To prevent oxidation and hydrolysis |
| 7 | Reaction time: 12-24 hours | Ensures complete ligand substitution |
| 8 | Work-up: Filtration, solvent removal under vacuum, recrystallization | To isolate pure product |
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C24H33La |
| Molecular Weight | 460.4 g/mol |
| Ligand | 1-(1-methylethyl)-2,4-cyclopentadien-1-yl (Isopropylcyclopentadienyl) |
| Lanthanum Oxidation State | +3 |
| Solvent | Dry toluene, hexane |
| Base for Deprotonation | n-Butyllithium |
| Atmosphere | Argon or nitrogen (inert) |
| Temperature Range | -78°C to room temperature |
| Reaction Time | 12-24 hours |
| Purification | Filtration, vacuum drying, recrystallization |
| Product Appearance | White to pale yellow powder or crystals |
| Sensitivity | Air and moisture sensitive |
Research Discoveries and Perspectives
- Lanthanum tris(isopropylcyclopentadienyl) complexes have been studied extensively for their steric bulk and electronic properties, which influence catalytic activity in olefin polymerization and metathesis reactions.
- The isopropyl substituents on the cyclopentadienyl rings increase the ligand's steric hindrance, affecting the coordination environment and reactivity of the lanthanum center.
- Studies show that these bulky ligands enhance selectivity and stability of catalysts derived from such complexes.
- The preparation methods emphasize the need for stringent inert atmosphere techniques due to the high reactivity of the lanthanide center and the sensitivity of the organometallic bonds.
- Recent advances include modifications of the ligand environment to tune catalytic properties and improve solubility and handling.
Chemical Reactions Analysis
Types of Reactions
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state lanthanum compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products
Oxidation: Lanthanum oxides.
Reduction: Lower oxidation state lanthanum compounds.
Substitution: New lanthanum complexes with different ligands.
Scientific Research Applications
Catalytic Applications
Lanthanum tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- serves as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates.
Case Study: Ring-Opening Polymerization (ROP)
Research indicates that lanthanum-based catalysts are effective in initiating ROP of cyclic esters. For instance, the use of this compound has led to the synthesis of biodegradable poly(3-hydroxybutyrate) from racemic β-butyrolactone. The resulting polymer demonstrated a microstructure that is not achievable with traditional petroleum-based polymers .
| Catalyst | Monomer | Polymer Produced | Properties |
|---|---|---|---|
| Lanthanum tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- | β-butyrolactone | Poly(3-hydroxybutyrate) | Biodegradable; suitable for packaging |
Polymer Synthesis
In addition to ROP, the compound is utilized in the synthesis of functional block copolymers through group-transfer polymerization (GTP). The versatility of lanthanum complexes allows for the tailoring of polymer properties for specific applications.
Case Study: Block Copolymer Synthesis
A systematic study revealed that lanthanum-based catalysts could effectively mediate the copolymerization of 2-vinylpyridine and dialkyl vinylphosphonates. The resulting materials exhibited desirable characteristics for high-tech applications such as drug delivery systems and photocatalytic processes .
| Catalyst | Monomers | Applications |
|---|---|---|
| Lanthanum tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- | 2-vinylpyridine & dialkyl vinylphosphonates | Drug delivery; photocatalysis |
Material Science Applications
The compound's properties make it suitable for use in advanced materials. Its role as a metallocene allows it to impart specific characteristics to polymers that enhance their performance in various applications.
Case Study: Sustainable Thermoplastic Elastomers
Research has shown that lanthanum complexes can be employed to create thermoplastic elastomers that are not only sustainable but also exhibit phase separation properties beneficial for diverse industrial applications .
| Material Type | Properties | Potential Uses |
|---|---|---|
| Thermoplastic Elastomers | Sustainable; phase separation | Packaging; automotive parts |
Mechanism of Action
The mechanism by which lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves the coordination of the lanthanum center with the cyclopentadienyl ligands. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Metal-Center Comparisons
Zirconium, tris(N-methylmethanaminato)[(1,2,3,4,5-η)-1-propyl-2,4-cyclopentadien-1-yl]-
This Zr-based complex (described in ) shares structural similarities with the La compound, as both feature η⁵-cyclopentadienyl ligands. However, critical differences include:
- Metal Center : Zirconium (Zr⁴⁺) vs. Lanthanum (La³⁺). Zr⁴⁺ has a smaller ionic radius (0.72 Å) compared to La³⁺ (1.06 Å), leading to distinct coordination geometries and electronic properties. Zr complexes often exhibit higher Lewis acidity and are widely used in polymerization catalysis, whereas La complexes are explored in organic synthesis and materials science.
- Ligand Substituents: The Zr complex has 1-propyl substituents on the Cp ligand, while the La compound has 1-isopropyl groups.
- Additional Ligands : The Zr compound includes tris(N-methylmethanaminato) (amide/amine) ligands, which are absent in the La complex. These ligands likely stabilize the Zr center and modulate its electronic environment, a feature absent in the simpler tris-Cp La structure .
Physical and Chemical Properties
Biological Activity
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- (commonly referred to as Tris(i-propylcyclopentadienyl)lanthanum) is an organolanthanum compound with the molecular formula and a molecular weight of approximately 460.42 g/mol
- Molecular Formula :
- CAS Number : 68959-87-5
- Molecular Weight : 460.42 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Insoluble in water; sensitive to air and moisture .
Biological Activity Overview
Research into the biological activity of lanthanum compounds has indicated that they possess various pharmacological properties. These include:
- Antimicrobial Activity : Some lanthanum complexes have demonstrated antimicrobial effects against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth and may serve as potential agents in treating infections .
- Anticancer Properties : Lanthanum complexes have been investigated for their cytotoxic effects on cancer cells. In vitro studies have shown that certain lanthanum compounds can induce apoptosis in tumor cells, thereby limiting their proliferation .
- Enzyme Interaction : Lanthanum ions have been reported to interact with various enzymes, potentially altering their activity. This property could be harnessed for therapeutic purposes by designing enzyme inhibitors based on lanthanide complexes .
Case Study 1: Antimicrobial Efficacy
A study published in PubMed examined the efficacy of lanthanum complexes against Gram-positive and Gram-negative bacteria. The results indicated that specific lanthanum compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Case Study 2: Anticancer Activity
Research conducted on the cytotoxicity of lanthanum complexes against human cancer cell lines revealed promising results. The study found that Tris(i-propylcyclopentadienyl)lanthanum induced cell death in a dose-dependent manner. Flow cytometry analysis confirmed an increase in apoptosis markers after treatment with the compound .
Data Table: Biological Activity Summary
Q & A
Q. What are the key challenges in synthesizing lanthanum tris-cyclopentadienyl complexes with bulky substituents, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves reacting LaCl₃ with a substituted cyclopentadienyl ligand (e.g., 1-isopropyl-Cp) in a dry, inert solvent (THF or toluene). Key challenges include ligand steric hindrance and La³⁺'s oxophilicity. To improve yield:
Q. How can the air/water sensitivity of this compound be managed during storage and characterization?
Q. What spectroscopic techniques are most effective for confirming the structure of this complex?
Methodological Answer:
- X-ray crystallography : Resolve ligand coordination mode (η⁵ vs. η³) and La–Cp bond distances (expected: ~2.6–2.8 Å) .
- ESI-MS : Look for [M⁺] or [M – Cl]⁺ ions; isotopic patterns should match La’s natural abundance (⁸⁹La: 99.9%) .
- NMR : Compare Cp substituent chemical shifts with free ligand (e.g., isopropyl methyl groups shift upfield upon coordination) .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl substituent influence catalytic activity in comparison to methyl or phenyl analogues?
Methodological Answer:
- Perform comparative catalysis studies (e.g., polymerization of ethylene) using La complexes with methyl (e.g., Yttrium analogue in ) or phenyl substituents (e.g., Neodymium complex in ).
- Quantify steric bulk via %VBur (Burger’s volume) calculations using crystallographic data .
- Correlate turnover frequency (TOF) with Tolman Electronic Parameters (TEP) derived from IR carbonyl stretches in related hydride complexes .
Q. What computational methods are suitable for probing the bonding and redox behavior of this complex?
Methodological Answer:
- DFT Calculations : Use B3LYP/def2-TZVP to model La–Cp interactions. Analyze Natural Bond Orbital (NBO) charges to assess ligand → La donation .
- TD-DFT : Simulate UV-vis spectra to identify ligand-to-metal charge transfer (LMCT) bands (e.g., 300–400 nm range) .
- Redox Studies : Perform cyclic voltammetry in THF with [NBu₄][PF₆] as electrolyte. Compare La³⁺/La²⁺ redox potentials to analogous Sc/Y complexes .
Q. How can discrepancies in reported reactivity (e.g., catalytic efficiency) across studies be systematically addressed?
Methodological Answer:
- Control Experiments : Test for ligand isomerization (e.g., η⁵ → η³ rearrangement) via variable-temperature NMR .
- Purity Analysis : Use elemental analysis (C/H/N) and ICP-MS for trace metal impurities (e.g., residual Na/K from synthesis) .
- Replicate Conditions : Ensure solvent drying (e.g., activated molecular sieves) matches prior studies. Document O₂/H₂O levels via gas chromatographic headspace analysis .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to resolve decomposition pathways under varying conditions?
Methodological Answer:
- Perform thermogravimetric analysis (TGA) under argon (5°C/min) to identify decomposition steps (e.g., ligand loss at >150°C).
- Cross-validate with mass spectrometry-coupled pyrolysis (e.g., detect liberated isopropylcyclopentadiene fragments at m/z 122) .
- Compare DSC data with structurally similar complexes (e.g., neodymium analogues in ) to isolate substituent effects.
Safety & Compliance
Q. What safety protocols are critical for handling this compound given its reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
